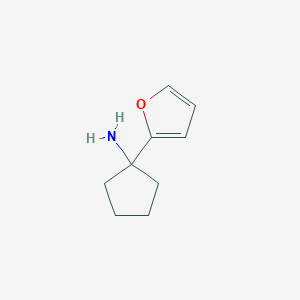

1-(Furan-2-yl)cyclopentan-1-amine

描述

Structure

3D Structure

属性

分子式 |

C9H13NO |

|---|---|

分子量 |

151.21 g/mol |

IUPAC 名称 |

1-(furan-2-yl)cyclopentan-1-amine |

InChI |

InChI=1S/C9H13NO/c10-9(5-1-2-6-9)8-4-3-7-11-8/h3-4,7H,1-2,5-6,10H2 |

InChI 键 |

KNFQAFZSOPKOBX-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(C1)(C2=CC=CO2)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 Furan 2 Yl Cyclopentan 1 Amine and Its Derivatives

Strategic Approaches to C-N Bond Formation at the Cyclopentane (B165970) Moiety

The creation of the crucial carbon-nitrogen bond at the tertiary carbon center of the cyclopentane ring is the cornerstone of synthesizing 1-(furan-2-yl)cyclopentan-1-amine. Various strategies have been developed, ranging from classical reactions to modern catalytic systems.

Direct Amination Reactions and Ligand Design for Carbonyl Precursors

Direct C–H amination represents a more atom-economical approach by forming the C–N bond through the functionalization of an existing C–H bond, thus avoiding the pre-installation of a carbonyl group. acs.orgresearchgate.netrsc.org While challenging, particularly for unactivated sp³ C–H bonds, transition-metal catalysis has made significant strides in this area. acs.orgnih.gov

The strategy for this compound would involve the direct amination of a furan-substituted cyclopentane. This is typically achieved using catalysts based on rhodium, iridium, copper, or iron, which can generate highly reactive metal-nitrenoid intermediates. nih.govacs.org These intermediates then insert into a C–H bond.

Ligand Design: The success of these reactions is heavily dependent on the design of the ligand coordinated to the metal center. tandfonline.comshareok.org

Directing Groups: Often, a directing group is required to position the catalyst near the target C–H bond, enhancing reactivity and selectivity. youtube.com

Porphyrin and Scorpionate Ligands: For instance, copper catalysts with homoscorpionate ligands have been used for the amination of C(sp³)–H bonds. acs.org

Diimine and Diphosphine Ligands: These ligands can support copper or iron complexes, facilitating intramolecular C-H amination processes. shareok.org The electronic and steric properties of the ligand are fine-tuned to control the selectivity and efficiency of the catalytic cycle. tandfonline.comshareok.org

Although direct C(sp³)–H amination of a furan-cyclopentane substrate is not yet widely reported, the principles established in other systems provide a clear roadmap for future development in this area. researchgate.netrsc.org

Nucleophilic Addition of Amines to Furan-Substituted Cyclopentanone (B42830) Derivatives

The initial and crucial step in any reductive amination pathway is the nucleophilic addition of an amine to the carbonyl carbon of the furan-substituted cyclopentanone precursor. libretexts.org This reversible, acid-catalyzed reaction forms a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of the amine (e.g., ammonia (B1221849) or a primary amine) attacks the electrophilic carbonyl carbon. libretexts.orgchegg.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding the neutral carbinolamine. libretexts.org

Protonation of Oxygen: An acid catalyst protonates the carbinolamine's hydroxyl group, converting it into a much better leaving group (H₂O). libretexts.orglibretexts.org

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. libretexts.orglibretexts.org

This iminium ion is the key electrophilic intermediate that is subsequently reduced by a hydride agent or catalytic hydrogenation to yield the final this compound. wikipedia.org The efficiency of this initial addition and dehydration step is often controlled by the reaction pH; mildly acidic conditions (pH 4-5) are typically optimal to facilitate both carbonyl protonation and ensure the amine remains a sufficiently effective nucleophile. acs.org

Stereocontrol in the Formation of Chiral this compound Analogues

While this compound itself is achiral, the introduction of substituents on the cyclopentane ring creates chiral centers. The synthesis of specific stereoisomers (enantiomers or diastereomers) of these analogues requires advanced stereoselective methods.

Diastereoselective and Enantioselective Methodologies for Cyclopentyl Amine Synthesis

The synthesis of substituted chiral cyclopentylamines is a significant area of research, with applications in pharmaceuticals and as chiral ligands. acs.orgnih.gov

Diastereoselective Synthesis: These methods are employed when the starting material already contains a chiral center, and the goal is to control the formation of a new stereocenter relative to the existing one. For example, a tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines has been developed to produce trans-2-substituted cyclopentylamines with high diastereoselectivity. acs.orgnih.govacs.org Another approach involves the 1,3-dipolar cycloaddition between chiral N-tert-butanesulfinyl-1-azadienes and azomethine ylides to create densely substituted pyrrolidines, which can be precursors to cyclopentylamines, with excellent control over the relative stereochemistry. ua.es

Enantioselective Synthesis: These methods create a chiral molecule from an achiral precursor, establishing absolute stereochemistry. This is often achieved through asymmetric catalysis. For instance, multicomponent reactions combining organocatalysis and isocyanide chemistry can produce highly functionalized cyclopentenyl frameworks with excellent enantioselectivity (up to >99% ee), which can then be hydrogenated to the corresponding saturated cyclopentane systems. nih.gov

Catalytic Asymmetric Synthesis using Organocatalysis and Transition Metal Catalysis

Asymmetric catalysis offers the most direct and efficient route to enantiomerically enriched chiral amines from prochiral ketones.

Organocatalysis: Metal-free organocatalysis has emerged as a powerful tool for asymmetric synthesis. thieme-connect.com

Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) and their derivatives can catalyze the asymmetric reductive amination of ketones. acs.org For example, chiral SPINOL-derived borophosphates have been used as catalysts with pinacolborane as the reductant to afford chiral amines in high yields and enantioselectivities (up to 98% ee). acs.org

Thiourea-based Catalysts: Bifunctional catalysts, such as those combining a thiourea (B124793) moiety (for hydrogen-bond activation of the electrophile) and an amine (to activate the borane (B79455) reductant), have been successfully used in the enantioselective reduction of ketones. nih.gov This principle can be extended to the reduction of imine intermediates in an asymmetric reductive amination sequence.

Proline and its Derivatives: L-proline and its derivatives are effective organocatalysts for the α-amination of ketones and aldehydes, which can furnish chiral α-amino ketones that can be further transformed. nih.gov

Transition Metal Catalysis: Complexes of transition metals with chiral ligands are highly effective for asymmetric C-N bond formation. nih.govnih.gov

Iridium Catalysis: Chiral iridium complexes, particularly with bulky and tunable phosphoramidite (B1245037) ligands, have been developed for the direct asymmetric reductive amination of ketones, providing access to chiral β-arylamines and other important pharmacophores. rsc.org

Rhodium Catalysis: Chiral cyclopentadienyl (B1206354) (Cp) rhodium complexes are powerful catalysts for asymmetric C–H functionalization reactions, which could be applied to the enantioselective synthesis of amine analogues. thieme-connect.de

Chiral Phosphine (B1218219) Ligands: The design of P-chiral phosphine ligands, which are chiral at the phosphorus atom itself, has led to highly efficient catalysts. nih.govsigmaaldrich.com Ligands like TangPhos, when complexed with rhodium or iridium, are exceptionally effective in the asymmetric hydrogenation of various functionalized olefins and imines, achieving high turnover numbers and excellent enantioselectivities. sigmaaldrich.com

Table 2: Selected Catalytic Systems for Asymmetric Amination and Reduction

| Catalyst Type | Catalyst/Ligand Example | Reaction Type | Substrate Example | Enantioselectivity (ee) | Citations |

|---|---|---|---|---|---|

| Organocatalyst | Chiral SPINOL-Borophosphate | Reductive Amination | Aromatic/Aliphatic Ketones | Up to 98% | acs.org |

| Organocatalyst | Thiourea-Amine | Ketone Reduction | Aryl Ketones | Up to 99% | nih.gov |

| Organocatalyst | 9-Amino-9-deoxyepicinchonine | α-Amination | Aromatic Ketones | Up to 99% | nih.gov |

| Transition Metal | [Ir(COD)Cl]₂ / Bulky Phosphoramidite | Reductive Amination | β-Aryl Ketones | High | rsc.org |

| Transition Metal | Rh-TangPhos | Asymmetric Hydrogenation | Functionalized Olefins/Imines | >99% | sigmaaldrich.com |

| Biocatalyst | Imine Reductase (IRED) | Reductive Amination | Diverse Ketones & Amines | High | researchgate.net |

Chiral Pool Approaches and Auxiliary-Mediated Transformations

The creation of stereochemically defined centers is a critical challenge in the synthesis of complex molecules like this compound. Chiral pool synthesis and the use of chiral auxiliaries are two powerful strategies to achieve this.

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of furan-containing compounds, sugars and their derivatives are often employed. For instance, chitin, the second most abundant biomass on Earth, can be hydrolyzed to N-acetylglucosamine (GlcNAc), which can then be dehydrated to produce 3-acetamido-5-acetylfuran (B13792600) (3A5AF), a valuable nitrogen-containing furan (B31954) derivative. rsc.org This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Auxiliary-Mediated Transformations: This method involves the temporary attachment of a chiral auxiliary to an achiral substrate. The auxiliary directs the stereochemical course of a subsequent reaction and is then removed. For the synthesis of chiral amines, including those with a furan moiety, various chiral auxiliaries have been developed. These auxiliaries can be used in reactions such as the alkylation of enolates or the addition of nucleophiles to imines, effectively controlling the formation of the desired stereoisomer.

Functionalization and Modification of the Furan Ring System of the Compound

The furan ring is a versatile heterocycle that can be modified through various reactions to create a diverse range of derivatives. ijabbr.com

Electrophilic and Nucleophilic Aromatic Substitutions on the Furan Moiety

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. chemicalbook.compearson.com

Electrophilic Aromatic Substitution: Furan undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, preferentially at the C2 and C5 positions. chemicalbook.compharmaguideline.comquora.com This is because the intermediate carbocation formed by attack at these positions is more stabilized by resonance. quora.com The reactivity of furan towards electrophiles is significantly higher than that of benzene (B151609). chemicalbook.com For example, furan reacts with mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com Halogenation with chlorine and bromine can lead to polyhalogenated products, so milder conditions are necessary to obtain mono-substituted furans. pharmaguideline.compearson.com

Nucleophilic Aromatic Substitution: While less common than electrophilic substitution, nucleophilic aromatic substitution on the furan ring is possible, especially when the ring is substituted with electron-withdrawing groups. pharmaguideline.comedurev.inquimicaorganica.org Halofurans, particularly those with groups like nitro, carboxy, or carboalkoxy, are more reactive towards nucleophiles. pharmaguideline.com For instance, 2-chloro- and 2-bromofuran (B1272941) can react with piperidine (B6355638) at elevated temperatures. edurev.in The presence of a nitro group at position 5 facilitates nucleophilic attack by stabilizing the negative charge of the intermediate. quimicaorganica.org

Transition Metal-Catalyzed Coupling Reactions at Furan C-H Bonds for Derivatization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of furan rings, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govnih.govacs.org

Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze the arylation, olefination, and amination of furan C-H bonds. nih.govyoutube.comyoutube.com For example, palladium-catalyzed C-H arylation of furans with aryl halides has been demonstrated. youtube.comyoutube.com These reactions often proceed with high regioselectivity, targeting the more reactive C-H bonds at the 2- and 5-positions. The development of these methods allows for the late-stage modification of complex molecules containing a furan moiety. nih.gov

Ring Opening and Rearrangement Reactions of the Furan Heterocycle in Complex Transformations

The furan ring can undergo ring-opening and rearrangement reactions under certain conditions, providing access to a variety of acyclic and other heterocyclic structures. pharmaguideline.comnih.govrsc.orgrsc.org

Ring Opening: Acid-catalyzed ring opening of furans in aqueous solution can lead to the formation of dicarbonyl compounds. acs.org For instance, the polymerization of furfuryl alcohol can be accompanied by ring-opening, yielding levulinic acid or its esters. nih.gov Oxidation with agents like sodium hypochlorite (B82951) or hydrogen peroxide can also induce ring opening. pharmaguideline.com

Rearrangement Reactions: The Achmatowicz reaction is a notable rearrangement of furans, where a furfuryl alcohol is oxidized to a dihydropyranone. thieme-connect.com This transformation is valuable for the synthesis of carbohydrates and other natural products. thieme-connect.com Other rearrangements can be triggered by various reagents and conditions, leading to the formation of diverse molecular scaffolds.

Sustainable and Green Chemistry Approaches in the Synthesis of Furan-Substituted Cyclopentylamines

The principles of green chemistry are increasingly being applied to the synthesis of furan-containing compounds to minimize environmental impact and improve efficiency. numberanalytics.comfrontiersin.org

Solvent-Free and Aqueous Medium Reactions for Enhanced Atom Economy

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify purification processes. organic-chemistry.orgacs.orgnih.govresearchgate.net For example, the synthesis of enamines from amines and alkynoates has been achieved in a ball mill under solvent-free conditions with high efficiency. organic-chemistry.org Similarly, reductive amination of aldehydes and ketones can be performed under solvent-free conditions using reagents like sodium borohydride (B1222165) and an acid catalyst. acs.orgorganic-chemistry.org

Aqueous Medium Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The development of catalytic systems that are active in water is a key area of research. rsc.org Gold-catalyzed amide synthesis from aldehydes and amines has been successfully demonstrated in an aqueous medium under mild conditions. rsc.org Reductive amination can also be carried out in water using nanomicelles to facilitate the reaction. organic-chemistry.org

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. mdpi.comnih.govnih.gov Syntheses with high atom economy are a cornerstone of green chemistry. Cycloaddition reactions, for example, are inherently atom-economical as they form new rings without the loss of any atoms. mdpi.comnih.govnih.gov The development of catalytic cycles that minimize the formation of byproducts is crucial for improving the atom economy of synthetic routes to furan derivatives. organic-chemistry.org

Biocatalytic and Chemoenzymatic Pathways for Selective Transformations

The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. For the synthesis of chiral amines like this compound, transaminases (TAs) and lipases are particularly relevant enzymes.

Asymmetric Synthesis using Transaminases:

ω-Transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral primary amines from prochiral ketones. nih.gov The synthesis of this compound would involve the amination of 2-furylcyclopentylketone. However, a major hurdle is the often-limited substrate scope of wild-type enzymes, which struggle to accommodate bulky substrates. nih.gov Naturally occurring ω-transaminases typically show low to no activity for the synthesis of compounds with bulky substituents on both sides of the chiral carbon. nih.gov

To overcome this, protein engineering and molecular modification of ω-TAs have become crucial. nih.gov By modifying the substrate binding tunnel and active site, researchers have successfully expanded the substrate scope to include sterically demanding ketones. nih.govsci-hub.se For instance, a (R)-selective ω-TA from Arthrobacter cumminsii (AcATA) was engineered to improve its activity and stability for the synthesis of a bulky sitagliptin (B1680988) intermediate, achieving a 92% conversion on a 50 g/L scale with an enantiomeric excess (e.e.) of >99%. sci-hub.seresearchgate.net Such strategies could be applied to develop a specific transaminase for the synthesis of enantiomerically pure this compound. The reaction is typically driven forward by using an amino donor like L-alanine or isopropylamine (B41738) and removing the pyruvate (B1213749) by-product, often with a coupled lactate (B86563) dehydrogenase (LDH) system. nih.gov

Chemoenzymatic Dynamic Kinetic Resolution (DKR):

An alternative to asymmetric synthesis is the dynamic kinetic resolution (DKR) of a racemic mixture of this compound. This approach combines the high enantioselectivity of an enzyme with a chemical catalyst that continuously racemizes the slower-reacting enantiomer. organic-chemistry.org

A highly efficient DKR process for primary amines has been developed using a combination of a lipase (B570770), such as Candida antarctica lipase B (CALB), for selective acylation and a ruthenium catalyst for in-situ racemization of the unreacted amine. organic-chemistry.org This process has been successfully applied to a variety of aromatic and aliphatic primary amines, affording the corresponding amides in high yield and high enantioselectivity. organic-chemistry.org The application of this chemoenzymatic DKR to racemic this compound could provide access to a single enantiomer of its acetylated derivative, which can then be deprotected to yield the desired enantiopure amine.

| Method | Enzyme/Catalyst | Substrate Type | Key Features | Potential for Target Compound |

| Asymmetric Amination | Engineered ω-Transaminase | Prochiral Ketones | High enantioselectivity (>99% e.e.). nih.gov Requires enzyme engineering for bulky substrates. nih.gov | High, requires development of a specific ω-TA for 2-furylcyclopentylketone. |

| Dynamic Kinetic Resolution | Lipase (e.g., CALB) + Ru-catalyst | Racemic Primary Amines | High yields and enantioselectivity for a broad range of amines. organic-chemistry.org | High, applicable to racemic this compound. |

Flow Chemistry and Continuous Reactor Systems for Scalable Production

Flow chemistry offers significant advantages for the production of fine chemicals and active pharmaceutical ingredients (APIs), including enhanced safety, improved heat and mass transfer, and simplified scalability. amarequip.compharmafocusamerica.com For a compound like this compound, continuous flow systems can be implemented for both its synthesis and the production of its derivatives.

Continuous Synthesis of α-Tertiary Primary Amines:

The direct synthesis of α-tertiary primary amines is challenging. However, recent advancements in photoredox catalysis have enabled the α-C-H functionalization of unprotected primary amines, a process that is readily adaptable to continuous flow systems. researchgate.netresearchgate.net For example, a photocatalytic protocol for the α-C-H alkylation of primary amines has been shown to be scalable to the decagram-scale in a continuous flow reactor. researchgate.net This methodology could be used to synthesize derivatives of this compound by reacting it with various alkylating agents in a flow setup.

A typical continuous flow setup for such a transformation would involve pumping a solution of the amine and the alkylating agent through a photoreactor, such as a Vapourtec UV-150 or a Uniqsis PhotoSyn reactor, equipped with a suitable light source (e.g., 420 nm LEDs). researchgate.net The residence time in the reactor is a critical parameter that can be precisely controlled to maximize yield and minimize side product formation. pharmafocusamerica.com

Integrated Continuous Flow Systems:

Modern flow chemistry often involves the "telescoping" of multiple reaction and purification steps into a single, continuous process. rsc.org For the production of enantiomerically pure amines, a biocatalytic resolution step can be integrated into a continuous flow system. For instance, a packed-bed reactor (PBR) containing an immobilized enzyme, such as Novozym 435 (an immobilized form of CALB), can be used for the continuous kinetic resolution of an amine. rsc.org Downstream processing, such as liquid-liquid extraction for the separation of the product and unreacted starting material, and in-line crystallization, can also be integrated into the flow system to enable the continuous production of a purified, solid product. rsc.org

The choice of reactor type is crucial and depends on the specific reaction. For homogeneous reactions, coiled tube reactors are common. pharmafocusamerica.com For heterogeneous reactions, such as those involving immobilized enzymes or catalysts, packed-bed reactors or continuous stirred-tank reactors (CSTRs) are more suitable. amarequip.comrsc.org

| Flow System Component | Function | Example Application | Relevance to Target Compound |

| Photoreactor (e.g., Uniqsis PhotoSyn) | Enables photochemical reactions | α-C-H alkylation of primary amines. researchgate.net | Synthesis of derivatives of this compound. |

| Packed-Bed Reactor (PBR) | Contains a solid catalyst or immobilized enzyme | Continuous biocatalytic kinetic resolution with immobilized lipase. rsc.org | Enantioselective synthesis of this compound. |

| Liquid-Liquid Separator | In-line extraction and purification | Separation of acylated amine from unreacted amine after resolution. rsc.org | Purification of the target compound or its derivatives. |

| Continuous Crystallizer | Isolation of solid product | Continuous isolation of a purified amine salt. rsc.org | Final product isolation in a scalable manner. |

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Furan 2 Yl Cyclopentan 1 Amine

Reactivity of the Amine Functionality

The presence of a primary amine group is central to the molecule's reactivity, rendering it a potent nucleophile and a site for various chemical transformations.

Nucleophilic Reactivity in Acylation, Alkylation, and Condensation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine in 1-(Furan-2-yl)cyclopentan-1-amine allows it to act as a strong nucleophile. This characteristic enables it to participate in a variety of fundamental organic reactions.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides, anhydrides, and esters to form the corresponding amides. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, carboxylate).

Alkylation: The amine can be alkylated by alkyl halides through nucleophilic substitution. This process introduces alkyl groups onto the nitrogen atom, leading to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts with successive alkylation.

Condensation Reactions: The amine functionality can engage in condensation reactions. For instance, reactions analogous to the aldol (B89426) condensation of furfural (B47365) and cyclopentanone (B42830) highlight the reactivity of the furan (B31954) ring system in forming new carbon-carbon bonds. researchgate.netresearchgate.net While this compound itself does not undergo self-condensation in this manner, its amine group can react with carbonyl compounds. Furthermore, the furan ring can be involved in condensation reactions, such as those with thiosemicarbazide (B42300) to form derivatives like 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide. nih.gov

Table 1: Representative Nucleophilic Reactions of the Amine Functionality

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride | N-(1-(Furan-2-yl)cyclopentyl)acetamide |

| Alkylation | Methyl Iodide | 1-(Furan-2-yl)-N-methylcyclopentan-1-amine |

| Condensation | Acetone | N-(1-(Furan-2-yl)cyclopentyl)propan-2-imine |

Formation of Imines and Enamines: Equilibria and Reactivity Profiles

The reaction of this compound with aldehydes and ketones is a key transformation pathway, leading primarily to the formation of imines.

Imine Formation: As a primary amine (RNH₂), it reacts with aldehydes or ketones in a reversible, acid-catalyzed process to form imines (also known as Schiff bases). libretexts.orglibretexts.org The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule yields a resonance-stabilized iminium ion, which is then deprotonated to give the final imine product. libretexts.orglibretexts.org These imines are important intermediates in various synthetic pathways. ijnc.ir

Enamine Formation: Enamine formation typically occurs from the reaction of a ketone or aldehyde with a secondary amine (R₂NH). libretexts.orgmasterorganicchemistry.comorgoreview.com The mechanism proceeds similarly to imine formation up to the iminium ion stage. libretexts.org However, since a secondary amine lacks a second proton on the nitrogen to be eliminated, a proton is instead removed from an adjacent carbon atom (the α-carbon), resulting in the formation of a carbon-carbon double bond and yielding the enamine. libretexts.orgmasterorganicchemistry.com Therefore, this compound, being a primary amine, would not form an enamine directly in this manner.

Oxidation and Reduction Profiles of the Amine Moiety: Mechanistic Insights

The amine group can undergo oxidative transformations, while its stability under reductive conditions is generally high.

Oxidation: While the furan ring is susceptible to oxidation, the amine moiety itself can also be oxidized. nih.govresearchgate.net The oxidation of primary amines can lead to a variety of products depending on the specific oxidizing agent and reaction conditions. Potential products include nitroso compounds, oximes, or nitrones. The oxidation of furan-2-carboximidamides, related structures, has been shown to proceed via rearrangement to a carbodiimide, ultimately leading to 2-acylaminofurans. rsc.org This indicates that complex oxidative rearrangements are possible for furan-containing amines.

Reduction: The primary amine group in this compound is already in a reduced state. Therefore, it is generally resistant to further reduction under standard catalytic hydrogenation conditions. The C-N bond is typically stable, and reactions targeting other parts of the molecule can often be performed without affecting the amine functionality.

Reactivity and Stability of the Furan Heterocycle in the Compound

The furan ring is an electron-rich, five-membered aromatic heterocycle that exhibits characteristic reactivity patterns, notably in electrophilic substitutions and cycloaddition reactions. numberanalytics.compearson.com

Electrophilic Substitution Patterns on the Furan Ring: Regioselectivity and Kinetics

The furan ring is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen heteroatom. numberanalytics.comchemicalbook.com

Regioselectivity: In furan, electrophilic attack occurs preferentially at the C2 or C5 positions, as the resulting carbocation intermediate is stabilized by three resonance structures, making it more stable than the intermediate from attack at C3 or C4 (which has only two resonance structures). chemicalbook.comreddit.com Since the C2 position in this compound is already substituted, electrophilic substitution is strongly directed to the C5 position.

Kinetics: The high electron density in the furan ring leads to very rapid electrophilic substitution reactions, often requiring milder conditions than those used for benzene. chemicalbook.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. numberanalytics.com

Table 2: Predicted Electrophilic Substitution Reactions on the Furan Ring

| Reaction | Reagent Example | Expected Major Product |

| Nitration | Nitric acid/Acetic anhydride (B1165640) | 1-(5-Nitrofuran-2-yl)cyclopentan-1-amine |

| Bromination | Br₂ in Dioxane | 1-(5-Bromofuran-2-yl)cyclopentan-1-amine |

| Acylation | Acetic anhydride/BF₃ | 1-(5-Acetylfuran-2-yl)cyclopentan-1-amine |

| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | 5-(1-Aminocyclopentyl)furan-2-carbaldehyde |

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Core

The conjugated diene system within the furan ring allows it to participate as the 4π-electron component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. iitk.ac.inorganic-chemistry.orgmasterorganicchemistry.com

Mechanism and Dienophiles: The Diels-Alder reaction is a concerted process where the furan (diene) reacts with a 2π-electron component (the dienophile) to form a six-membered ring, typically an oxabicyclic adduct. iitk.ac.inmasterorganicchemistry.com The reaction is facilitated by electron-withdrawing groups on the dienophile. organic-chemistry.org

Stereoselectivity: Diels-Alder reactions involving cyclic dienes like furan can produce endo and exo stereoisomers. While the endo product is often formed faster under kinetic control, the exo product is typically more thermodynamically stable and can be favored by using higher reaction temperatures, which allows the reversible reaction to reach equilibrium. nih.govucalgary.ca The initial bicyclic adducts can sometimes undergo subsequent acid-catalyzed rearrangement to form substituted aromatic compounds. nih.gov

Table 3: The Furan Core in Diels-Alder Reactions

| Dienophile Example | Reaction Type | Product Class |

| Maleic anhydride | [4+2] Cycloaddition | Oxabicyclic anhydride adduct |

| Dimethyl acetylenedicarboxylate | [4+2] Cycloaddition | Oxabicyclic diester adduct |

| N-Phenylmaleimide | [4+2] Cycloaddition | Oxabicyclic imide adduct |

Ring-Opening and Rearrangement Processes Induced by Specific Reagents

There is currently no specific information available in the scientific literature detailing ring-opening and rearrangement processes for this compound when induced by specific reagents.

Interplay between Amine and Furan Ring Reactivity

The interaction between the nucleophilic amine group and the furan ring in this compound is a critical determinant of its chemical behavior. This interplay can lead to a variety of intramolecular reactions and is susceptible to the electronic effects of remote substituents.

Intramolecular Reactions and Cyclizations Yielding Polycyclic Architectures

No specific examples of intramolecular reactions or cyclizations for this compound that yield polycyclic architectures have been reported in the available scientific literature.

Influence of Remote Substituents on Reaction Kinetics and Thermodynamics

Detailed studies on the influence of remote substituents on the reaction kinetics and thermodynamics of this compound are not present in the current scientific literature.

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is fundamental to predicting and controlling the outcomes of chemical transformations. This involves the identification of transient species and the characterization of the energy landscape of the reaction.

Identification and Characterization of Reaction Intermediates

No specific reaction intermediates have been identified or characterized for transformations involving this compound in the reviewed literature.

Advanced Spectroscopic and Structural Analysis for Mechanistic and Conformational Studies

Elucidation of Complex Molecular Architectures via Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy offers unparalleled insight into the spatial arrangement and connectivity of atoms within a molecule. For 1-(Furan-2-yl)cyclopentan-1-amine, these techniques would be crucial in defining the relative orientation of the furan (B31954) and cyclopentane (B165970) rings and understanding the molecule's conformational preferences.

Conformational Analysis using NOESY and ROESY Data

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of protons. By analyzing the cross-peaks in NOESY and ROESY spectra, it is possible to distinguish between different conformational isomers and to quantify through-space proton-proton distances.

For this compound, these experiments would reveal the preferred orientation of the furan ring relative to the cyclopentane ring. Key NOE/ROE correlations would be expected between the protons of the furan ring and the protons on the cyclopentane ring, particularly those on the same face as the furan substituent. However, a detailed search of scientific literature did not yield specific NOESY or ROESY data for this compound.

A hypothetical table of expected NOE/ROE correlations is presented below based on the structure of the molecule.

| Proton 1 | Proton 2 (Expected NOE/ROE Correlation) | Inferred Proximity |

| Furan H3/H4 | Cyclopentane equatorial protons | Indicates a perpendicular or tilted orientation of the furan ring. |

| Furan H5 | Cyclopentane axial protons | Suggests a more parallel orientation of the furan ring. |

| Amine N-H | Furan H3 | Provides information on the orientation of the amine group relative to the furan ring. |

This table represents a theoretical application of NOESY/ROESY to this compound, as no published data is currently available.

Dynamic NMR for Probing Rotational Barriers and Interconversion Processes

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of conformational changes in molecules. By monitoring NMR spectra at variable temperatures, it is possible to determine the energy barriers for processes such as bond rotation and ring flipping.

In the case of this compound, DNMR could be used to investigate the rotational barrier around the C-C bond connecting the furan and cyclopentane rings. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different rotamers. As the temperature is increased, these signals would broaden and eventually coalesce, allowing for the calculation of the activation energy for rotation. At present, no specific dynamic NMR studies on this compound have been reported in the literature.

Solid-State NMR for Packing and Polymorphism

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. It is particularly useful for studying crystalline and amorphous materials, including the investigation of polymorphism, where a compound can exist in multiple crystalline forms.

For this compound, ssNMR could be used to characterize its solid-state structure, identify different polymorphs, and understand the intermolecular interactions that govern crystal packing. To date, there are no published solid-state NMR studies specifically focused on this compound.

Vibrational Spectroscopy for Functional Group Interactions and Hydrogen Bonding Networks

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly sensitive to the chemical environment of functional groups and can provide detailed information about intermolecular interactions such as hydrogen bonding.

Infrared (IR) and Raman Spectroscopic Signatures of Intermolecular Interactions and Conformational Preferences

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies and intensities of the observed bands are characteristic of specific functional groups and can be influenced by factors such as conformation and intermolecular interactions.

For this compound, the N-H stretching vibrations of the primary amine group would be particularly informative. In the absence of hydrogen bonding, a free N-H stretch typically appears in the region of 3300-3500 cm⁻¹. The presence of intermolecular N-H···N or N-H···O (with the furan oxygen) hydrogen bonds would lead to a broadening and shifting of these bands to lower frequencies. The C-O-C stretching vibration of the furan ring would also be sensitive to its involvement in hydrogen bonding.

While general IR spectra for furan and cyclopentane are known, specific and detailed IR and Raman analyses focusing on the intermolecular interactions and conformational preferences of this compound are not available in the current scientific literature.

A table of expected characteristic IR and Raman bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Amine | N-H stretch (free) | 3300-3500 | IR, Raman |

| Amine | N-H stretch (H-bonded) | 3200-3400 (broad) | IR, Raman |

| Furan | C-H stretch | ~3100 | IR, Raman |

| Cyclopentane | C-H stretch | 2850-2960 | IR, Raman |

| Furan | C=C stretch | ~1500-1600 | IR, Raman |

| Furan | C-O-C stretch | ~1000-1300 | IR |

This table is a generalized representation of expected vibrational frequencies, as specific experimental data for this compound is not published.

Applications in Real-time Reaction Monitoring and Kinetic Studies

The distinct vibrational signatures of reactants, intermediates, and products make IR and Raman spectroscopy powerful tools for real-time reaction monitoring and kinetic studies. By tracking the change in intensity of specific vibrational bands over time, it is possible to follow the progress of a reaction and determine its rate law and activation parameters.

The synthesis of this compound, for example, could be monitored by observing the disappearance of reactant bands and the appearance of product bands, such as the characteristic N-H and furan ring vibrations. However, there are no published studies that have utilized in-situ IR or Raman spectroscopy for monitoring the synthesis or reactions of this compound.

Crystallographic Insights into Solid-State Conformations and Molecular Packing

Crystallographic studies are indispensable for unequivocally determining the three-dimensional arrangement of atoms in a molecule and understanding how these molecules pack together in a solid-state crystal lattice. This information is fundamental for correlating molecular structure with physical and chemical properties.

X-ray Diffraction for Absolute Configuration Determination and Stereochemical Assignment

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules and providing precise information on bond lengths, bond angles, and torsional angles. For a molecule such as this compound, which possesses a stereocenter at the C1 position of the cyclopentane ring, X-ray diffraction would be the definitive method to assign its R or S configuration.

No specific X-ray diffraction data for this compound has been found in the public domain.

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The presence of an amine group in this compound suggests its capability to act as a hydrogen bond donor, while the furan ring's oxygen atom and the amine's lone pair of electrons can act as hydrogen bond acceptors. These interactions are crucial in dictating the supramolecular assembly of the molecules in the crystal, influencing properties like melting point, solubility, and crystal morphology.

Detailed analysis of the hydrogen bonding networks and supramolecular assembly of this compound is not possible without crystallographic data.

Mass Spectrometry for Reaction Monitoring and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation and Impurity Profiling

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and to distinguish it from isomers with the same nominal mass. It is also a sensitive tool for identifying and quantifying impurities in a sample.

Specific high-resolution mass spectrometry data for this compound, which would confirm its elemental composition and aid in impurity profiling, is not available in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, providing detailed information about its structure. By analyzing the daughter ions produced, one can propose and confirm fragmentation pathways, which are characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve cleavage of the cyclopentyl ring and the bond between the cyclopentyl and furan rings.

No tandem mass spectrometry studies detailing the fragmentation pathways of this compound have been identified.

Computational and Theoretical Investigations of 1 Furan 2 Yl Cyclopentan 1 Amine

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its fundamental chemical and physical properties. Analyses of the electronic structure of 1-(furan-2-yl)cyclopentan-1-amine reveal the nature of its chemical bonds, the distribution of charge, and the regions most susceptible to chemical reaction.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model for predicting chemical reactivity. theswissbay.ch The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich furan (B31954) ring and the lone pair of the nitrogen atom in the amine group. These regions represent the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be a π-antibonding orbital (π*) distributed over the furan ring, indicating that this moiety would be the most likely site to accept electrons in a reaction with a nucleophile.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Theoretical calculations, such as those using Density Functional Theory (DFT), can provide quantitative values for these orbitals. researchgate.net

Table 1: Representative FMO Properties for this compound This table presents illustrative data typical for a molecule with these functional groups, as calculated by DFT methods.

| Parameter | Typical Calculated Value (eV) | Primary Localization | Predicted Role in Reactivity |

|---|---|---|---|

| HOMO Energy | -5.85 | Furan Ring and Nitrogen Atom | Nucleophilic / Electron Donor |

| LUMO Energy | -0.25 | Furan Ring (π* system) | Electrophilic / Electron Acceptor |

| HOMO-LUMO Gap (ΔE) | 5.60 | Entire Molecule | Indicator of Chemical Stability |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. rsc.org This method allows for the investigation of charge transfer and hyperconjugative interactions, which contribute to molecular stability.

In this compound, key NBO interactions would include:

Delocalization within the furan ring: Strong π -> π* interactions are characteristic of the aromatic system, contributing significantly to its stability.

Hyperconjugation involving the amine group: The lone pair on the nitrogen atom (n) can interact with the antibonding orbitals (σ) of the adjacent C-C and C-H bonds of the cyclopentane (B165970) ring. This n -> σ interaction stabilizes the molecule by delocalizing the lone pair electrons.

Inter-ring interactions: Weaker interactions may exist between the π-system of the furan ring and the σ-bonds of the cyclopentane ring.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization.

Table 2: Predicted Major NBO Interactions in this compound This table presents hypothetical but representative E(2) values for the most significant orbital interactions.

| Donor NBO | Acceptor NBO | Interaction Type | Hypothetical E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| π(C=C) furan | π(C=C) furan | Intra-ring delocalization | ~20-25 | Aromaticity and stability of the furan ring |

| LP(N) amine | σ(C-C) cyclopentane | Hyperconjugation | ~3-5 | Stabilization of the amine group and influence on conformation |

| LP(O) furan | π*(C=C) furan | Lone pair delocalization | ~15-20 | Contribution to furan's aromatic character |

The distribution of electron density across a molecule is rarely uniform. An electrostatic potential (ESP) surface is a valuable tool for visualizing this distribution. The ESP map plots the electrostatic potential onto the molecule's electron density surface, with colors indicating different charge regions (typically, red for negative potential and blue for positive potential).

For this compound, the ESP surface would be expected to show:

Negative Potential (Red): Concentrated around the electronegative oxygen atom in the furan ring and the nitrogen atom of the amine group. These areas are rich in electrons and are the likely sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group (N-H) due to the electron-withdrawing nature of the nitrogen atom. These sites are susceptible to interaction with nucleophiles.

Neutral Potential (Green/Yellow): The hydrocarbon framework of the cyclopentane ring would exhibit a relatively neutral potential.

This charge distribution is fundamental to understanding intermolecular interactions, such as how the molecule might bind to a biological target or self-assemble in the solid state.

Conformational Landscape and Energetic Profiling

Molecules are not static entities; they are dynamic systems with various possible three-dimensional arrangements, or conformations. Understanding the conformational landscape is crucial for predicting a molecule's shape, flexibility, and biological activity.

The conformational flexibility of this compound arises primarily from two sources: the puckering of the cyclopentane ring and the rotation around the single bond connecting the furan and cyclopentane moieties. The cyclopentane ring can adopt several non-planar conformations, such as the "envelope" and "twist" forms, which have slightly different energies.

A Potential Energy Surface (PES) map can be generated computationally by systematically changing these key torsional angles and calculating the molecule's energy at each point. This mapping helps to identify all stable conformations (local minima) and the transition states that connect them. The ultimate goal is to locate the "global minimum"—the single most stable conformation with the lowest possible energy. This conformation represents the most probable structure of the molecule in the absence of external influences.

While PES mapping provides a static picture of possible conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, often including solvent molecules to better mimic real-world conditions.

An MD simulation of this compound would reveal:

Conformational Sampling: How the molecule explores its conformational landscape over time, including transitions between different cyclopentane puckers and furan ring orientations.

Flexibility: The degree of motion in different parts of the molecule can be quantified, identifying rigid and flexible regions.

Solvent Effects: The influence of the surrounding environment (e.g., water) on conformational preference and dynamics.

By analyzing the trajectory from an MD simulation, researchers can determine the relative populations of different conformers and understand the dynamic equilibrium between them, providing a much richer understanding than a static energy calculation alone.

Reaction Mechanism Prediction and Validation

Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, theoretical studies would be invaluable in predicting its reactivity and the pathways of its transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The exploration of a chemical reaction's potential energy surface is fundamental to understanding its mechanism. A key aspect of this is the identification of transition states, which represent the highest energy point along the reaction coordinate. For reactions involving this compound, such as N-alkylation or acylation, computational methods like Density Functional Theory (DFT) would be employed to locate the geometry of these fleeting transition state structures.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that it indeed connects the reactants and products as expected. numberanalytics.comscm.comfaccts.denumberanalytics.comq-chem.com An IRC calculation traces the minimum energy path downhill from the transition state, on one side towards the reactants and on the other towards the products. scm.comq-chem.com This method is crucial for verifying the proposed reaction pathway and ensuring that the located transition state is relevant to the reaction of interest. numberanalytics.comfaccts.denumberanalytics.com The analysis provides a detailed view of the geometric and energetic changes that occur throughout the transformation. numberanalytics.comscm.com

| Computational Step | Purpose | Typical Software/Method |

| Geometry Optimization | Find the lowest energy structures of reactants, products, and intermediates. | Gaussian, ORCA, Q-Chem / DFT (e.g., B3LYP) |

| Transition State Search | Locate the saddle point on the potential energy surface between reactants and products. | Berny algorithm, Synchronous Transit-Guided Quasi-Newton (STQN) |

| Frequency Calculation | Characterize stationary points (minimum or transition state) and obtain zero-point vibrational energies. | A single imaginary frequency confirms a transition state. |

| IRC Analysis | Map the reaction pathway from the transition state to the connected minima. | Hessian-based predictor-corrector algorithms. q-chem.com |

Prediction of Reaction Pathways and Selectivity (Chemo-, Regio-, Stereoselectivity)

Computational studies are particularly adept at predicting the selectivity of chemical reactions. For this compound, several types of selectivity could be investigated.

Chemoselectivity: The amine group and the furan ring are both reactive sites. For instance, in an electrophilic addition reaction, it would be crucial to determine whether the electrophile attacks the nitrogen atom or the electron-rich furan ring. numberanalytics.com Computational models can predict the activation energies for both pathways, with the lower energy barrier indicating the more likely outcome.

Regioselectivity: In reactions involving the furan ring, such as electrophilic substitution, the substitution can occur at different positions. The furan ring is known to be susceptible to electrophilic attack, and the regioselectivity can be influenced by substituents. numberanalytics.comnumberanalytics.com Calculations can determine the relative stability of the intermediates formed upon attack at each possible position, thereby predicting the major product.

Stereoselectivity: The amine group in this compound is at a stereocenter. Reactions that create a new stereocenter, or reactions of an enantiomerically pure starting material, can be modeled to predict the stereochemical outcome. For example, in an enzyme-catalyzed reaction, docking simulations and quantum mechanics/molecular mechanics (QM/MM) calculations could predict which enantiomer of the amine fits better into the active site and reacts more readily.

Computational approaches like the Activation Strain Model can provide detailed insights into the origins of reactivity and selectivity in reactions, for example, in Diels-Alder reactions involving furan derivatives. rsc.orgresearchgate.net

Computational Catalysis: Understanding Catalytic Cycles and Role of Catalysts

Many reactions involving amines are catalyzed, often by transition metals. acs.orgacs.org Computational chemistry is instrumental in elucidating the mechanisms of catalytic cycles. numberanalytics.com For the synthesis or functionalization of this compound, a hypothetical catalytic cycle could be modeled step-by-step. This would involve calculating the energies of all intermediates and transition states in the cycle, such as oxidative addition, migratory insertion, and reductive elimination steps if a transition metal catalyst is used. acs.org

Such studies can reveal the rate-determining step of the catalytic cycle and provide insights into how the catalyst's structure, including its ligands, influences the reaction's efficiency and selectivity. acs.orgnumberanalytics.com For instance, DFT calculations have been used to understand the role of palladium catalysts in hydroamination reactions, providing insights that could guide the design of more effective catalysts. acs.org Machine learning is also emerging as a tool to predict catalyst activity and selectivity. numberanalytics.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic properties of molecules. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Computational NMR and IR Spectral Prediction for Structural Assignment

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are sensitive to their chemical environment. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding constants. globalresearchonline.net These can then be converted to chemical shifts and compared with experimental data to aid in structural elucidation. nih.govnih.govresearchgate.net For this compound, this would be particularly useful for assigning the signals of the cyclopentyl and furan protons and carbons.

IR Spectroscopy: The vibrational frequencies of a molecule can be computed through frequency calculations, which are also a standard output of DFT calculations. globalresearchonline.net The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. manchester.ac.uk This theoretical spectrum can be compared with an experimental one to identify characteristic vibrational modes, such as the N-H stretch of the amine and the various C-H and C-O stretches of the furan ring. globalresearchonline.netmanchester.ac.uk

| Spectroscopic Technique | Computational Method | Predicted Parameters | Application for this compound |

| NMR (¹H, ¹³C) | DFT/GIAO | Isotropic shielding constants (chemical shifts) | Assignment of proton and carbon signals in the furan and cyclopentyl moieties. nih.govresearchgate.net |

| IR | DFT (Frequency Analysis) | Vibrational frequencies and intensities | Identification of functional group vibrations (N-H, C-O-C, aromatic C-H). globalresearchonline.netmanchester.ac.uk |

UV-Vis Absorption and Fluorescence Properties Simulation

The electronic transitions of a molecule that give rise to UV-Vis absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). scirp.org These calculations provide the excitation energies and oscillator strengths for the electronic transitions. From this data, a theoretical UV-Vis spectrum can be constructed. youtube.com For this compound, the calculations would likely predict π → π* transitions associated with the furan ring. globalresearchonline.net The position of the absorption maximum (λ_max) can be sensitive to the solvent, an effect that can also be modeled using various solvent models in the calculations. nih.govnih.gov

While fluorescence is more complex to simulate accurately, computational methods can provide insights into the properties of the first excited state, which is crucial for understanding emission properties. The simulation of fluorescence spectra often involves optimizing the geometry of the excited state and then calculating the emission energy. nih.govasdlib.org

Lack of Specific Research Data for this compound

A comprehensive search of available scientific literature and databases has revealed a significant lack of specific computational and theoretical investigations focused solely on the chemical compound This compound .

While general computational methods like Density Functional Theory (DFT), post-Hartree-Fock methods, and QM/MM approaches are widely used for studying various organic molecules, including furan derivatives, no dedicated studies with detailed research findings or data tables for this compound could be identified.

The search did yield information on related furan-containing compounds and broader topics in computational chemistry:

General Furan Studies: Research exists on the theoretical aspects of furan and its derivatives, often in the context of their biological activity, polymerization, or catalytic reactions. acs.orgijabbr.comrsc.org For instance, studies have explored the antibacterial potential of various furan derivatives and the mechanisms of furan ring formation. ijabbr.comrsc.org

Computational Methodologies: There is extensive literature on the application of DFT, post-Hartree-Fock, and QM/MM methods to complex chemical systems. rsc.orgnih.govresearchgate.netresearchgate.net These studies detail how such methods are used to understand reaction mechanisms, solvent effects, and electronic properties of molecules. rsc.orgnih.govresearchgate.net For example, QM/MM calculations have been used to investigate enzyme-catalyzed reactions involving furan-like structures. nih.govrsc.org

Database Listings: The compound this compound and its derivatives are listed in chemical databases. nih.govnih.govbldpharm.comnih.gov However, these entries typically provide basic information such as molecular formula, weight, and structure, without including in-depth computational or theoretical analysis.

Due to the absence of specific published research on the computational and theoretical investigations of this compound, it is not possible to provide a detailed article that adheres to the requested scientific depth and structure. The creation of such an article would necessitate the generation of speculative and unverified data, which falls outside the scope of scientifically accurate reporting.

Further research in the field of computational chemistry may, in the future, provide the specific data required for a thorough analysis of this particular compound.

Utility of 1 Furan 2 Yl Cyclopentan 1 Amine As a Synthetic Building Block and Precursor

Synthesis of Nitrogen-Containing Heterocycles from the Amine Functionality

The primary amine group of 1-(furan-2-yl)cyclopentan-1-amine serves as a versatile handle for the construction of various nitrogen-containing heterocycles. While specific literature detailing the use of this particular amine is limited, its structural motifs suggest potential applications in established synthetic methodologies. The presence of a primary amine allows for its participation in condensation reactions with carbonyl compounds, a key step in the formation of numerous heterocyclic systems.

For instance, the amine could theoretically undergo reactions like the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.org In this case, the furan (B31954) ring would act as the aromatic component. The general mechanism involves the formation of an iminium ion intermediate, followed by an intramolecular electrophilic substitution. wikipedia.orgnrochemistry.com

Another potential application is the Bischler-Napieralski reaction , an intramolecular electrophilic aromatic substitution that typically yields dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.com This would first require the acylation of this compound.

Furthermore, the amine functionality is a key component in the synthesis of pyrroles and imidazoles. The Paal-Knorr pyrrole (B145914) synthesis , for example, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. pharmaguideline.comorganic-chemistry.org Similarly, various methods for imidazole (B134444) synthesis rely on the incorporation of an amine as a nitrogen source in reactions with dicarbonyl compounds and aldehydes. nih.govrsc.orgorganic-chemistry.org

| Reaction Type | Reactants | Product Class | Ref. |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | wikipedia.org |

| Bischler-Napieralski | β-Arylethylamide | Dihydroisoquinoline | wikipedia.orgnrochemistry.com |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl, Primary Amine | Pyrrole | pharmaguideline.comorganic-chemistry.org |

| Imidazole Synthesis | Dicarbonyl, Aldehyde, Amine | Imidazole | nih.govrsc.org |

Incorporation into Complex Organic Scaffolds and Natural Product Analogues (as a synthetic intermediate, not for biological activity)

The unique combination of a furan ring and a cyclopentanamine moiety in this compound makes it a potentially valuable building block for the synthesis of complex organic scaffolds and analogues of natural products. The furan nucleus itself is a versatile synthon, capable of participating in a wide range of transformations, including Diels-Alder reactions and various cycloadditions, providing access to diverse carbocyclic and heterocyclic frameworks.

Precursor for Novel Ligands in Asymmetric Catalysis

The chiral nature of this compound, when resolved into its enantiomers, presents opportunities for its use as a precursor for novel ligands in asymmetric catalysis. The amine functionality can be readily modified to introduce coordinating groups, such as phosphines or other heteroatoms, which can then chelate to a metal center. The cyclopentyl scaffold provides a rigid backbone that can effectively transfer chiral information from the ligand to the catalytic center, influencing the stereochemical outcome of a reaction.

The development of new chiral ligands is a continuous effort in the field of asymmetric synthesis, and amino alcohols and diamines are common starting points for ligand design.

Development of Chiral Auxiliaries and Organocatalysts based on the Cyclopentanamine Scaffold

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereoselectivity of a reaction. Following the reaction, the auxiliary is typically removed and can be recovered. Given that this compound possesses a chiral center, its enantiomerically pure forms could potentially be developed into chiral auxiliaries. The amine group can be used to attach the auxiliary to a substrate, for example, through amide bond formation. The steric and electronic properties of the furan and cyclopentyl groups would then influence the facial selectivity of subsequent reactions on the substrate.

Moreover, the amine functionality itself can act as a catalytic center in organocatalysis. Proline and its derivatives are well-known examples of amino-based organocatalysts. The cyclopentanamine scaffold of this compound could serve as a basis for the design of new organocatalysts.

Application in the Synthesis of Advanced Materials and Polymers (e.g., as a monomer, not for material properties)

The bifunctional nature of this compound, with its reactive amine group and the potential for the furan ring to participate in polymerization reactions, suggests its utility as a monomer in the synthesis of advanced materials and polymers.

The amine group can react with dicarboxylic acids or their derivatives to form polyamides. researchgate.net The synthesis of polyamides from various diamines and diacids is a well-established field, and the incorporation of the furan-cyclopentyl moiety could impart unique properties to the resulting polymer. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and More Sustainable Synthetic Routes

The pursuit of greener and more efficient chemical transformations is a paramount goal in contemporary synthesis. Future research into the preparation of 1-(Furan-2-yl)cyclopentan-1-amine and its derivatives should prioritize the development of sustainable methods that minimize waste and energy consumption.

Electrochemistry and Photoredox Catalysis: These emerging techniques offer powerful alternatives to traditional synthetic methods. Electrochemical synthesis, driven by electric current, can enable transformations under mild conditions, often avoiding the need for harsh reagents. researchgate.net Similarly, photoredox catalysis, which utilizes visible light to initiate chemical reactions, provides a platform for novel bond formations. wikipedia.org The application of these methods to the synthesis of 1-furylcycloalkylamines could lead to more efficient and environmentally benign routes. For instance, the reductive amination of cyclopentanone (B42830) with a furan-derived amine source could potentially be achieved using electrochemical or photocatalytic approaches.

| Catalyst Type | Potential Application in Synthesis | Reference |

| Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) | C-N bond formation, reductive amination | wikipedia.org |

| Electrochemical Catalysts | Reductive amination, C-H functionalization | researchgate.net |

Exploration of Unconventional Reactivity Patterns and Unexpected Transformations

The furan (B31954) moiety within this compound imparts a rich and sometimes unpredictable reactivity. uc.pt Future investigations should aim to uncover and harness novel transformations that go beyond its expected behavior as a simple amine. The interplay between the nucleophilic amine and the electron-rich furan ring could lead to unique intramolecular cyclizations, ring-opening reactions, or rearrangements under specific catalytic conditions. Exploring its reactivity with a diverse range of electrophiles and in the presence of various transition metal catalysts could unveil unprecedented chemical pathways.

Integration with Flow Chemistry and Automated Synthesis Technologies for High-Throughput Discovery

To accelerate the discovery of new derivatives and applications, the integration of flow chemistry and automated synthesis is crucial. Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up. mdpi.comrsc.orgrsc.org By developing a robust flow synthesis of this compound, researchers can rapidly generate a library of analogues by systematically varying the cyclopentyl and furan substituents. This high-throughput approach, coupled with automated purification and analysis, would significantly expedite the structure-activity relationship studies for various applications.

| Technology | Advantages for this compound Research | Relevant Findings |

| Flow Chemistry | Precise reaction control, improved safety, scalability, ease of multi-step synthesis. | Efficient synthesis of furan-based biaryls and other heterocycles has been demonstrated. mdpi.comrsc.orgrsc.org |

| Automated Synthesis | High-throughput screening of reaction conditions and substrate scope, rapid library generation. | Automated solution-phase synthesis of complex intermediates has been successfully implemented. |

Computational Design and Rational Prediction of New Derivatives with Enhanced Chemical Utility

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and materials science. researchgate.net In the context of this compound, density functional theory (DFT) calculations can be employed to predict its reactivity, conformational preferences, and the electronic properties of its derivatives. researchgate.net This in-silico approach can guide the rational design of new molecules with tailored characteristics, such as enhanced catalytic activity, specific biological interactions, or improved material properties. By computationally screening virtual libraries of derivatives, researchers can prioritize synthetic targets with the highest probability of success, thereby saving time and resources.

Investigations into Solid-State Reactivity and Mechanochemistry of the Compound

The study of chemical reactions in the solid state, often facilitated by mechanical force (mechanochemistry), represents a paradigm shift from traditional solution-phase chemistry. researchgate.net This solvent-free approach can lead to different reactivity and product selectivity compared to conventional methods. Investigating the solid-state reactivity of this compound and its salts could reveal novel crystal packing arrangements and topochemical reactions. Mechanochemical methods, such as ball milling, could be explored for the synthesis of its derivatives, potentially offering a more sustainable and efficient alternative to solution-based processes.

Utilization in Bio-inspired Chemical Synthesis

Nature often provides elegant solutions to complex chemical challenges. Bio-inspired synthesis seeks to mimic enzymatic transformations to achieve highly selective and efficient reactions. acs.orgrsc.orgnih.gov The furan nucleus is a common motif in natural products, and enzymes such as amine transaminases are capable of stereoselectively synthesizing amines. bohrium.com Future research could explore the use of this compound as a substrate in biocatalytic transformations to generate chiral derivatives. Furthermore, the compound itself could serve as a building block in the biomimetic synthesis of more complex, biologically active molecules. The development of a one-pot multicomponent reaction inspired by enzymatic processes, combining a furan-based electrophile with thiol and amine nucleophiles, highlights the potential for creating stable pyrrole (B145914) heterocycles under physiological conditions.

| Biomimetic Approach | Potential Application | Key Findings |

| Enzymatic Reactions | Asymmetric synthesis of chiral derivatives. | Amine transaminases can be used for the biocatalytic amination of furan-based aldehydes. bohrium.com |

| Bio-inspired Multicomponent Reactions | Efficient construction of complex heterocyclic scaffolds. | A furan-thiol-amine multicomponent reaction can generate stable pyrrole heterocycles. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(furan-2-yl)cyclopentan-1-amine, and how do reaction conditions influence yield and purity?

- Synthesis Methods : The compound can be synthesized via catalytic reductive amination of furfural derivatives using Ru/C catalysts under hydrogenation conditions, achieving yields up to 95% (e.g., from (E)-1-(furan-2-yl)-5-methylhex-1-en-3-one) . Alternative methods include cyclopropanation followed by amine functionalization, as seen in structurally similar cyclopentane amines .

- Optimization : Factors like solvent choice (e.g., dichloromethane or toluene), temperature (room temperature to 80°C), and base selection (sodium hydroxide) significantly affect reaction efficiency. Purification via recrystallization or column chromatography ensures high purity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Characterization :

- NMR : Distinct signals for the furan ring protons (δ 6.2–7.4 ppm) and cyclopentane protons (δ 1.5–2.5 ppm) confirm connectivity .

- XRD : X-ray crystallography (using SHELX programs) resolves spatial arrangements, particularly the orientation of the furan substituent relative to the cyclopentane ring .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 163 for the free base) validate the molecular formula (C₉H₁₃NO) .

Q. What preliminary biological activities have been reported for furan-containing cyclopentylamine analogs?

- Biological Screening : Furan derivatives, such as [(Z)-1-(furan-2-yl)ethylideneamino]thiourea, exhibit antimicrobial activity by disrupting microbial metabolic pathways . Similar compounds (e.g., 1-(furan-2-yl)hexan-1-amine hydrochloride) show potential in receptor binding studies, suggesting CNS-modulating effects .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the cyclopropanation step of this compound?

- Challenges : Steric hindrance from the furan ring may reduce cyclopropanation efficiency.

- Solutions :

- Use bulky ligands or chiral catalysts to improve stereoselectivity .

- Employ flow chemistry for precise control of reaction parameters (e.g., pressure, temperature) .

- Validation : Compare yields and enantiomeric excess (ee) via HPLC or chiral GC .

Q. How do electronic effects of the furan substituent influence reactivity compared to chloro- or methoxy-substituted analogs?

- Comparative Analysis :

| Substituent | Electronic Effect | Reactivity Trend |

|---|---|---|

| Furan-2-yl | Electron-rich (π-donor) | Enhanced nucleophilic substitution |

| 4-Chlorophenyl | Electron-withdrawing | Slower amine formation |

| 3-Methoxyphenyl | Electron-donating | Faster coupling reactions |

- Mechanistic Insight : Furan’s resonance effects stabilize intermediates in amination reactions, accelerating stepwise pathways .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism.

- Resolution :

- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent effects .

- Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering) .

Q. What computational methods predict the binding affinity of this compound with neurological targets?

- Approach :

- Molecular Docking : Simulate interactions with serotonin receptors (5-HT₃) using AutoDock Vina .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

- Validation : Compare computational results with in vitro binding assays (e.g., radioligand displacement) .

Q. How does the stereochemistry of the cyclopentane ring affect biological activity in enantiomeric forms?

- Stereochemical Impact :

- (1R,2R) vs. (1S,2S) : Enantiomers may show divergent receptor selectivity (e.g., 10-fold difference in IC₅₀ for NMDA receptor modulation) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。